molecular formula C23H14ClNO5 B342153 2-oxo-2-phenylethyl 2-(2-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate

2-oxo-2-phenylethyl 2-(2-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate

Cat. No.: B342153
M. Wt: 419.8 g/mol
InChI Key: HURWDNFROXJJJC-UHFFFAOYSA-N
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Description

2-oxo-2-phenylethyl 2-(2-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate is a complex organic compound with the molecular formula C23H14ClNO5 This compound is known for its unique structural features, which include a dioxoisoindoline core and phenylethyl and chlorophenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-phenylethyl 2-(2-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2-oxo-2-phenylethylamine with 2-(2-chlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired ester linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-phenylethyl 2-(2-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-oxo-2-phenylethyl 2-(2-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-oxo-2-phenylethyl 2-(2-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-oxo-2-phenylethyl 2-(2-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate is unique due to its dioxoisoindoline core, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C23H14ClNO5

Molecular Weight

419.8 g/mol

IUPAC Name

phenacyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C23H14ClNO5/c24-18-8-4-5-9-19(18)25-21(27)16-11-10-15(12-17(16)22(25)28)23(29)30-13-20(26)14-6-2-1-3-7-14/h1-12H,13H2

InChI Key

HURWDNFROXJJJC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4Cl

Origin of Product

United States

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